Unii-8rop77VW1I
Overview
Description
Unii-8rop77VW1I, also known as 2-fluoro-alpha-methyl-L-phenylalanine, is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.2062 g/mol . This compound is a derivative of phenylalanine, where a fluorine atom is substituted at the ortho position of the benzene ring, and a methyl group is attached to the alpha carbon of the amino acid.
Mechanism of Action
Target of Action
Unii-8rop77VW1I, also known as Ipratropium, primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, particularly in the airways .
Mode of Action
Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the parasympathetic nervous system in the airways, leading to bronchodilation . This means it helps to relax and widen the airways, making it easier to breathe.
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium is the acetylcholine pathway in the airways. By blocking the muscarinic acetylcholine receptor, Ipratropium prevents acetylcholine from binding to these receptors and causing bronchoconstriction. This results in the relaxation of smooth muscle in the airways, reducing symptoms in conditions like chronic obstructive pulmonary disease (COPD) .
Pharmacokinetics
Ipratropium is commonly administered through inhalation, which allows it to produce a local effect in the airways without significant systemic absorption This means that the drug primarily acts where it is needed, reducing the potential for side effects elsewhere in the body
Result of Action
The molecular and cellular effects of Ipratropium’s action primarily involve the relaxation of smooth muscle in the airways. This results in bronchodilation, or the widening of the airways, which can alleviate symptoms such as shortness of breath in conditions like COPD .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-alpha-methyl-L-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available L-phenylalanine.
Fluorination: The ortho position of the benzene ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylation: The alpha carbon of the amino acid is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2-fluoro-alpha-methyl-L-phenylalanine may involve large-scale fluorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: 2-fluoro-alpha-methyl-L-phenylalanine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of 2-fluoro-alpha-methyl-L-phenylacetic acid.
Reduction: Formation of 2-fluoro-alpha-methyl-L-phenylethanol.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
2-fluoro-alpha-methyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
2-fluoro-L-phenylalanine: Similar structure but lacks the methyl group at the alpha carbon.
alpha-methyl-L-phenylalanine: Similar structure but lacks the fluorine atom on the benzene ring.
Uniqueness: 2-fluoro-alpha-methyl-L-phenylalanine is unique due to the presence of both the fluorine atom and the methyl group, which can significantly alter its chemical properties and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECDVKIKUSSNC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1F)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130780-36-8 | |
Record name | 2-Fluoro-alpha-methyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130780368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-FLUORO-.ALPHA.-METHYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ROP77VW1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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